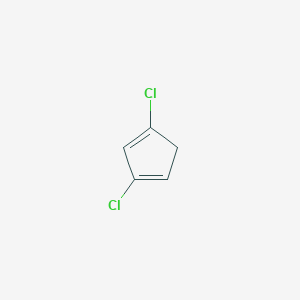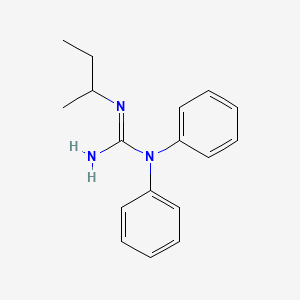![molecular formula C11H13I2N3 B12565470 1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine CAS No. 188966-39-4](/img/structure/B12565470.png)
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a diazenyl group, which is further connected to a 2,6-diiodo-4-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine typically involves the diazotization of 2,6-diiodo-4-methylaniline followed by coupling with pyrrolidine. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then reacted with pyrrolidine under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group.
Substitution: The iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Cleavage products such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The presence of iodine atoms may also enhance the compound’s ability to interact with specific biological targets through halogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-di-p-tolylbismuthanophenyl)diazenyl]pyrrolidine: This compound features a bismuth atom instead of iodine and has been studied for its apoptotic effects in leukemia cells.
1-[(2,6-Dichloro-4-methylphenyl)diazenyl]pyrrolidine: Similar structure but with chlorine atoms, which may alter its reactivity and biological activity.
Uniqueness
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological interactions. The iodine atoms can enhance the compound’s ability to form halogen bonds, making it a valuable tool in studying halogen bonding interactions in biological systems.
Propriétés
Numéro CAS |
188966-39-4 |
|---|---|
Formule moléculaire |
C11H13I2N3 |
Poids moléculaire |
441.05 g/mol |
Nom IUPAC |
(2,6-diiodo-4-methylphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C11H13I2N3/c1-8-6-9(12)11(10(13)7-8)14-15-16-4-2-3-5-16/h6-7H,2-5H2,1H3 |
Clé InChI |
FNBHSEMMTWSWDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)N=NN2CCCC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


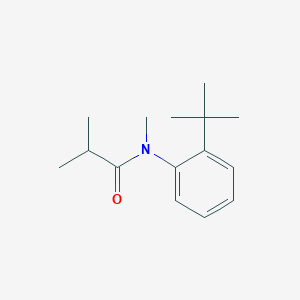
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
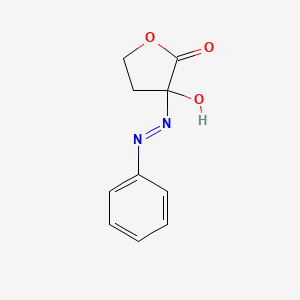
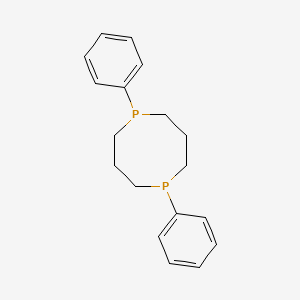
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
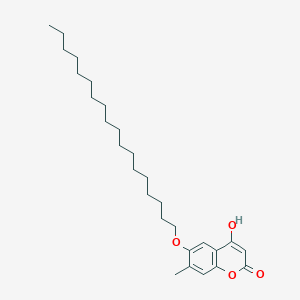
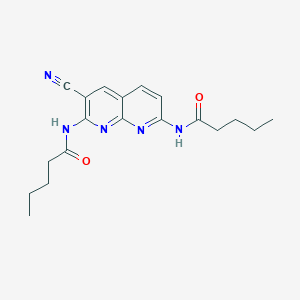
![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)

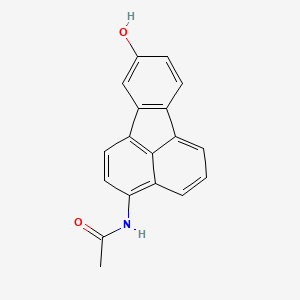
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-1-[(1R,2E,4S)-5-(methoxymethoxy)-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,4S,7aR)-](/img/structure/B12565456.png)

